1,8-Dibenzoylnaphthalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19274-72-7 |
|---|---|
Molecular Formula |
C24H16O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(8-benzoylnaphthalen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C24H16O2/c25-23(18-9-3-1-4-10-18)20-15-7-13-17-14-8-16-21(22(17)20)24(26)19-11-5-2-6-12-19/h1-16H |
InChI Key |
QPKUOOVISUGIRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C(=CC=C3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C(=CC=C3)C(=O)C4=CC=CC=C4 |
Other CAS No. |
19274-72-7 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Chemical Transformations of 1,8 Dibenzoylnaphthalene Systems
Regioselective Aroylation Approaches to Naphthalene (B1677914) Scaffolds
The precise placement of aroyl groups on the naphthalene core is critical for the synthesis of 1,8-dibenzoylnaphthalene and its derivatives. Electrophilic aromatic substitution and direct condensation are two prominent strategies employed for this purpose.
Electrophilic Aromatic Substitution for C-1 and C-8 Functionalization
Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry used to attach substituents to aromatic rings. In the context of naphthalene, functionalization at the C-1 and C-8 (peri) positions is a key step in synthesizing this compound. The Friedel-Crafts acylation is a classic example of an EAS reaction. iitk.ac.in
The reaction of naphthalene with an acylating agent, such as benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), leads to the formation of aroylnaphthalenes. iitk.ac.in The regioselectivity of this reaction, meaning whether the substitution occurs at the α (C-1, C-4, C-5, C-8) or β (C-2, C-3, C-6, C-7) position, is influenced by several factors including the solvent, temperature, and the nature of the acylating reagent. psu.edulibretexts.org
Kinetic studies on the Friedel-Crafts acetylation of naphthalene have shown that the α/β isomer ratio is dependent on reactant concentrations and reaction time. psu.edursc.orgrsc.org For instance, in a 1,2-dichloroethane (B1671644) solution, the reaction can initially favor the α-isomer, but the ratio can change over time. psu.edursc.org The reaction at the α-position is often found to be second-order with respect to the acylating reagent, while the β-position reaction is first-order. psu.edursc.org This difference in reaction kinetics allows for some control over the isomeric product distribution.
For the synthesis of 1,8-diaroylnaphthalenes, specific reaction conditions and starting materials are crucial. Research has shown that 2,7-dialkoxynaphthalenes can undergo acid-mediated diaroylation with high peri-regioselectivity, yielding 1,8-diaroyl-2,7-dialkoxynaphthalenes. scirp.orgscirp.org The choice of the acidic mediator, such as titanium tetrachloride (TiCl₄) or aluminum chloride, can significantly influence the regioselectivity and the outcome of the dual aroylation. oup.com For example, TiCl₄-mediated reactions have been shown to readily afford the 1,8-diaroylated product. oup.com
Table 1: Regioselectivity in Friedel-Crafts Acylation of Naphthalene
| Acylating Agent | Catalyst | Solvent | Major Product(s) | Reference(s) |
| Acetyl Chloride | AlCl₃ | 1,2-Dichloroethane | Mixture of α and β isomers, ratio varies with time and concentration | psu.edursc.org |
| Benzoyl Chloride | AlCl₃ | Carbon Disulfide | 1-Benzoylnaphthalene | libretexts.org |
| Benzoyl Chloride | AlCl₃ | Nitrobenzene | 2-Benzoylnaphthalene | libretexts.org |
| 4-Chlorobenzoic acid/acid chloride | Acidic mediators | Not specified | 1-aroylated, 3-aroylated, and 1,8-diaroylated products | electronicsandbooks.com |
Direct Condensation Strategies for this compound Derivatives
Direct condensation represents another viable pathway for synthesizing this compound derivatives. This approach often involves the reaction of a naphthalene derivative with a carboxylic acid or its derivative in the presence of a condensing agent.
One documented method involves the synthesis of 1,8-dibenzoyl-2,7-dimethoxynaphthalene through the direct condensation of 2,7-dimethoxynaphthalene (B1218487) with benzoic acid mediated by a mixture of phosphorus pentoxide and methanesulfonic acid (P₂O₅-MsOH). semanticscholar.org The reaction is typically stirred at an elevated temperature to drive the condensation forward. semanticscholar.org
Another example is the preparation of this compound-2,7-diyl dibenzoate. This synthesis starts with 1,8-dibenzoyl-2,7-dihydroxynaphthalene, which is then reacted with benzoyl chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane. nih.gov
Polymerization Chemistry Involving this compound Moieties
The unique, non-coplanar structure of this compound makes it an attractive monomer for the synthesis of high-performance polymers, particularly aromatic poly(ether ketone)s and poly(ether sulfone)s. The steric hindrance between the two benzoyl groups forces them out of the plane of the naphthalene ring, leading to polymers with distinct thermal and solubility characteristics. researchgate.net
Nucleophilic Aromatic Substitution Polycondensations for Aromatic Poly(ether ketone)s and Poly(ether sulfone)s
Nucleophilic aromatic substitution (SNAᵣ) is a key reaction for the synthesis of aromatic poly(ether ketone)s (PAEKs) and poly(ether sulfone)s (PESs). wikipedia.org This type of polycondensation typically involves the reaction of a bis(aryl halide) monomer activated by electron-withdrawing groups with a bisphenolate salt. vt.edu
In the context of this compound, a difluoro-substituted derivative such as 1,8-bis(4-fluorobenzoyl)naphthalene can be used as the activated dihalide monomer. researchgate.net This monomer can then be reacted with various aromatic bisphenols in a polar aprotic solvent in the presence of a weak base like potassium carbonate to yield high molecular weight, amorphous, and soluble PAEKs. researchgate.net The resulting polymers often exhibit high glass transition temperatures and good thermal stability. researchgate.nettandfonline.com
Design and Synthesis of this compound-Containing Polymer Precursors
The successful synthesis of high-performance polymers relies on the careful design and preparation of the monomeric precursors. For the incorporation of the this compound unit into a polymer backbone, a key precursor is a difunctional derivative, typically a dihydroxy or dihalo compound.
For instance, 1,8-bis(4-fluorobenzoyl)naphthalene, a crucial monomer for PAEK synthesis, can be synthesized via a Friedel-Crafts reaction between naphthalene and 4-fluorobenzoyl chloride. tandfonline.com Similarly, 1,4-bis(4-fluorobenzoyl) naphthalene has been synthesized from 1,4-naphthalenedicarboxylic acid chloride and fluorobenzene. researchgate.net
Another important precursor is 1,8-bis(4-fluorobenzoyl)-2,7-dihydroxynaphthalene, which can be prepared from 1,8-bis(4-fluorobenzoyl)-2,7-diethoxynaphthalene through an ether cleavage reaction. bibliomed.org This dihydroxy monomer can then be used in polycondensation reactions.
Table 2: Properties of Poly(arylene ether ketone)s Derived from this compound Monomers
| Monomer 1 | Monomer 2 (Bisphenol) | Glass Transition Temperature (T₉) | 5% Weight Loss Temperature (TGA) | Reference(s) |
| 1,8-Bis(4-fluorobenzoyl)naphthalene | Various aromatic bisphenols | 214 - 270 °C | > 476 °C (in N₂) / > 478 °C (in air) | researchgate.net |
| 1,5-Bis(4-fluorobenzoyl)naphthalene | Various aromatic bisphenols | 199 - 259 °C | > 500 °C (in N₂) / > 480 °C (in air) | tandfonline.com |
Mechanistic Elucidation of this compound Formation Pathways
Understanding the mechanistic pathways for the formation of this compound is essential for optimizing its synthesis. The regioselectivity of the Friedel-Crafts acylation of naphthalene is a key aspect of this.
The preference for substitution at the α-position (C-1) over the β-position (C-2) in naphthalene under kinetically controlled conditions is attributed to the greater stability of the carbocation intermediate formed during the α-attack. libretexts.orgwordpress.comcutm.ac.in This intermediate can be stabilized by more resonance structures that retain a complete benzene (B151609) ring. wordpress.comcutm.ac.in
However, under thermodynamic control, such as in the sulfonation of naphthalene at higher temperatures, the β-isomer can become the major product due to its greater thermodynamic stability, which is influenced by steric factors. cutm.ac.invpscience.org In the case of Friedel-Crafts acylation, the choice of solvent can also dramatically alter the product ratio, suggesting a complex interplay of kinetic and thermodynamic factors. libretexts.org
The dual aroylation at the peri-positions (C-1 and C-8) is particularly interesting. Studies on 2,7-dimethoxynaphthalene have revealed that the first aroylation occurs at the 1-position. The introduction of the first aroyl group, which is sterically bulky, might be expected to hinder the second aroylation at the adjacent 8-position. However, due to the perpendicular orientation of the aroyl group relative to the naphthalene ring, its electron-withdrawing effect is diminished, allowing for the second electrophilic attack at the electronically activated 8-position. electronicsandbooks.com The reaction can also exhibit reversible behavior, with dearoylation being observed under certain acidic conditions. electronicsandbooks.com
The cleavage of ether bonds in aroylated dimethoxynaphthalenes also provides mechanistic insights. The ethereal methyl-oxygen bond at the β(2)-position of 1-monoaroyl-2,7-dimethoxynaphthalene is readily cleaved in the presence of AlCl₃, while the corresponding bonds in 1,8-diaroyl-2,7-dimethoxynaphthalene are significantly more resistant to cleavage. scirp.orgscirp.org This suggests a neighboring group effect where the single aroyl group facilitates cleavage, whereas the two peri-aroyl groups sterically hinder the necessary coordination of the Lewis acid. scirp.orgscirp.org
Molecular and Supramolecular Structural Elucidation of 1,8 Dibenzoylnaphthalene Systems
Advanced X-ray Crystallographic Analyses of 1,8-Dibenzoylnaphthalene and Analogues
The spatial arrangement and solid-state architecture of this compound and its derivatives are profoundly influenced by the steric strain imposed by the two bulky benzoyl groups at the peri-positions of the naphthalene (B1677914) core. This inherent strain dictates the molecule's conformation and its subsequent packing in the crystalline state. Advanced X-ray crystallographic studies have been instrumental in elucidating the intricate details of these systems, revealing a consistent theme of non-planar molecular structures governed by a delicate balance of intramolecular and intermolecular forces.
Intra-molecular Conformation and Dihedral Angle Analysis
The conformation of this compound systems is largely characterized by the rotational angles of the benzoyl groups relative to the naphthalene plane. These rotations are a direct consequence of avoiding severe steric clashes between the carbonyl oxygens and the adjacent aromatic rings.
X-ray crystallographic analyses consistently show that this compound and its analogues adopt a non-coplanar conformation. semanticscholar.orgiucr.org The two benzoyl groups are significantly twisted out of the plane of the naphthalene ring system. semanticscholar.orgiucr.org This twisting is a steric necessity to relieve the strain that would arise from the close proximity of the peri-substituents. acs.org
In the majority of reported crystal structures, the two benzoyl groups are oriented in opposite directions relative to the naphthalene plane, a conformation referred to as the anti-orientation. semanticscholar.orgiucr.orgnih.goviucr.org For instance, in 1,8-dibenzoyl-2,7-dimethoxynaphthalene, the molecule lies on a crystallographic twofold rotation axis, enforcing a perfect anti-orientation of the two benzoyl groups. semanticscholar.org This arrangement is a common feature in many 1,8-diaroylnaphthalene derivatives. iucr.orgiucr.org
The degree of this non-coplanarity is quantified by the dihedral angle between the plane of the phenyl ring of the benzoyl group and the naphthalene ring. In 1,8-dibenzoyl-2,7-dimethoxynaphthalene, this dihedral angle is 80.25(6)°. semanticscholar.org Similarly, for this compound-2,7-diyl dibenzoate, the dihedral angles between the benzoyl phenyl rings and the naphthalene system are 67.12(5)° and 85.15(5)°. nih.gov The benzoyl groups themselves exhibit near-coplanarity between the phenyl ring and the carbonyl moiety. semanticscholar.org
| Compound | Dihedral Angle (Benzoyl-Naphthalene) | Reference |
| 1,8-Dibenzoyl-2,7-dimethoxynaphthalene | 80.25(6)° | semanticscholar.org |
| This compound-2,7-diyl dibenzoate | 67.12(5)°, 85.15(5)° | nih.gov |
| 1,8-Bis(4-butoxybenzoyl)-2,7-dimethoxynaphthalene | 71.70(4)° | iucr.org |
| 2,7-Diethoxy-1,8-bis(4-nitrobenzoyl)naphthalene | 77.17(5)° | nih.gov |
| 1,8-Bis(4-bromobenzoyl)-2,7-diethoxynaphthalene | 79.38(10)°, 79.50(10)° | iucr.org |
Substituents on both the benzoyl groups and the naphthalene core can significantly influence the molecular conformation and the precise dihedral angles. While the general anti-orientation of the benzoyl groups is prevalent, certain substitution patterns can lead to a syn-orientation.
For example, in the ethanol (B145695) monosolvate of 1,8-bis(4-chlorobenzoyl)-7-methoxynaphthalen-2-ol, the two 4-chlorobenzoyl groups are found in a syn-orientation with respect to the naphthalene ring system. nih.gov This conformation is stabilized by an intramolecular O-H···O=C hydrogen bond, which creates a six-membered ring. nih.gov The dihedral angle between the two chlorobenzene (B131634) rings in this syn arrangement is a mere 11.43(16)°. nih.gov
In contrast, the introduction of different substituents can fine-tune the dihedral angles in the more common anti-conformation. In 1,8-bis(4-bromobenzoyl)-2,7-diethoxynaphthalene, the two 4-bromobenzene rings are tilted almost symmetrically, with dihedral angles to the naphthalene ring of 79.38(10)° and 79.50(10)°. iucr.org The presence of bulky benzoyloxy groups at the 2,7-positions in this compound-2,7-diyl dibenzoate also results in large dihedral angles of 71.47(5)° and 76.41(5)° for the benzoyloxy phenyl rings relative to the naphthalene core. nih.gov
The electronic nature of the substituents also plays a role. In a series of 1,8-diaroyl-2,7-dimethoxynaphthalenes, derivatives with 4-fluoro, 4-methyl, and 4-bromomethylbenzoyl groups all adopt the perpendicular, anti-orientation. iucr.org The introduction of a nitro group, as in 2,7-diethoxy-1,8-bis(4-nitrobenzoyl)naphthalene, maintains the non-coplanar structure, with a dihedral angle of 77.17(5)° between the benzene (B151609) and naphthalene rings. nih.gov
| Compound | Substituent(s) | Conformation | Key Dihedral Angles | Reference |
| 1,8-Bis(4-chlorobenzoyl)-7-methoxynaphthalen-2-ol | -Cl, -OH, -OCH₃ | syn | 11.43(16)° (between benzene rings) | nih.gov |
| This compound-2,7-diyl dibenzoate | -OCOPh | anti | 67.12(5)°, 85.15(5)° (benzoyl-naphth.) | nih.gov |
| 1,8-Bis(4-methylbenzoyl)naphthalene-2,7-diyl dibenzoate | -CH₃, -OCOPh | anti | 70.89° - 76.84° (benzoyl-naphth.) | tandfonline.com |
| 1,8-Bis(4-bromobenzoyl)-2,7-diethoxynaphthalene | -Br, -OEt | anti | 79.38(10)°, 79.50(10)° (benzoyl-naphth.) | iucr.org |
Intermolecular Interactions and Crystal Packing Architectures
Non-classical hydrogen bonds are a dominant feature in the crystal packing of these compounds. exlibrisgroup.com C-H···O interactions are frequently observed, where hydrogen atoms from the aromatic rings act as donors to the carbonyl oxygen atoms, which are potent acceptors. semanticscholar.orgnih.govnih.gov
In the crystal structure of 1,8-dibenzoyl-2,7-dimethoxynaphthalene, the packing is stabilized by weak C-H···O hydrogen bonds involving hydrogen atoms from a benzene ring and a methoxy (B1213986) group with the carbonyl oxygen of a neighboring molecule. semanticscholar.org Similarly, in this compound-2,7-diyl dibenzoate, C-H···O interactions link molecules into chains. nih.gov The crystal structure of 2,7-diethoxy-1,8-bis(4-nitrobenzoyl)naphthalene is stabilized by a pair of C-H···O=C hydrogen bonds and also C-H···O=N interactions involving the nitro groups, creating a three-dimensional network. nih.gov
C-H···π interactions also play a significant role in the supramolecular assembly. nih.govnih.gov In these interactions, a C-H bond points towards the electron-rich face of an aromatic ring. For example, the packing of this compound-2,7-diyl dibenzoate is further stabilized by C-H···π interactions. nih.gov In some solvate crystals, the solvent molecule can be an active participant in these networks. In the toluene (B28343) solvate of 1,8-bis(4-methylbenzoyl)naphthalene-2,7-diyl dibenzoate, the toluene molecule acts as both a hydrogen donor and acceptor in C-H···π and C-H···O=C interactions. tandfonline.comtandfonline.com
| Compound | Interaction Type | Description | Reference |
| 1,8-Dibenzoyl-2,7-dimethoxynaphthalene | C-H···O | Benzene C-H to carbonyl O | semanticscholar.org |
| This compound-2,7-diyl dibenzoate | C-H···O | Phenyl C-H to carbonyl O, forming chains | nih.gov |
| This compound-2,7-diyl dibenzoate | C-H···π | Aromatic C-H to aromatic ring | nih.gov |
| 2,7-Diethoxy-1,8-bis(4-nitrobenzoyl)naphthalene | C-H···O | Benzene C-H to carbonyl O and nitro O | nih.gov |
| 1,8-Bis(4-methylbenzoyl)naphthalene-2,7-diyl dibenzoate (Toluene solvate) | C-H···O, C-H···π | Toluene acts as donor/acceptor | tandfonline.comtandfonline.com |
Given the abundance of aromatic rings, π-π stacking interactions are another key feature contributing to the crystal stability of this compound systems. semanticscholar.orgnih.govnih.gov These interactions typically occur in a parallel-displaced or staggered arrangement rather than a direct face-to-face sandwich, to minimize electrostatic repulsion. encyclopedia.pub
In the crystal of 1,8-dibenzoyl-2,7-dimethoxynaphthalene, a π-π stacking interaction is observed between the benzene rings of adjacent molecules, with a centroid-centroid distance of 3.6383(10) Å and an interplanar distance of 3.294 Å. semanticscholar.org The crystal packing of this compound-2,7-diyl dibenzoate also features π-π stacking interactions with centroid-centroid distances ranging from 3.6441(7) to 3.9197(8) Å. nih.gov Similarly, in 1,8-dibenzoyl-2,7-diphenoxynaphthalene, two kinds of π-π interactions between benzene rings are present, with centroid-centroid distances of 3.879(1) and 3.696(1) Å. nih.gov
The nature and strength of these π-π interactions can be influenced by substituents on the aromatic rings. Electron-withdrawing or electron-donating groups can modulate the quadrupole moment of the aromatic ring, thereby affecting the stacking geometry and energy. encyclopedia.pubnih.gov This interplay between substituent effects and non-covalent interactions like π-π stacking and hydrogen bonding ultimately determines the complex and diverse crystal architectures observed for this compound and its analogues. exlibrisgroup.comresearchgate.net
Analysis of Molecular Packing Stability
The stability of the molecular packing in crystals of this compound and its derivatives is primarily governed by a complex interplay of weak, non-covalent interactions. The congested nature of the 1,8-disubstituted naphthalene core forces the aroyl groups to be non-coplanar with the naphthalene ring, which in turn influences how the molecules arrange themselves in the solid state. bibliomed.org This non-planar structure tends to disrupt strong π–π stacking interactions that are common in simpler aromatic systems. bibliomed.org Consequently, the crystal lattice is stabilized by a combination of other, weaker forces.
Key intermolecular interactions that contribute to the stability of the crystal packing include:
(Ar)C–H···O=C Hydrogen Bonds : These interactions, where a hydrogen atom from an aromatic ring forms a hydrogen bond with a carbonyl oxygen, are frequently observed. They often link molecules into chains or more complex networks, providing significant stabilization. bibliomed.orgtandfonline.com In many structures, bifurcated C–H···O hydrogen bonds are a particularly important stabilizing motif. oszk.hu
C–H···π Interactions : These non-classical hydrogen bonds involve a hydrogen atom interacting with the electron cloud of an aromatic ring. tandfonline.comnih.gov In this compound systems, various parts of the molecule can act as donors or acceptors for these interactions. For instance, the 4-methylbenzoyl groups can act as hydrogen donors, while the naphthalene ring itself often serves as a hydrogen acceptor. tandfonline.com
π–π Stacking Interactions : Although often hindered by the molecular conformation, π–π stacking can still provide stabilization, with observed centroid-centroid distances typically in the range of 3.6 to 4.0 Å. nih.govnih.gov
Table 1: Intermolecular Interaction Distances in this compound-2,7-diyl dibenzoate
| Interaction Type | Donor-H···Acceptor | Distance (Å) | Symmetry Code |
|---|---|---|---|
| C—H···O | C15—H15···O1 | 2.58 | x, y, z |
| C—H···π | C35—H35···Cg1 | 2.89 | 2-x, 1/2+y, 3/2-z |
| π–π stacking | Cg1···Cg2 | 3.6441 (7) | 1-x, -y, 1-z |
| π–π stacking | Cg3···Cg3 | 3.9197 (8) | 2-x, -y, 1-z |
Data sourced from reference nih.gov. Cg1, Cg2, and Cg3 are the centroids of specific aromatic rings within the molecule.
Techniques for Real-Space Crystal Structure Analysis of Organic Materials
The elucidation of the precise three-dimensional arrangement of atoms in organic crystals like this compound systems is accomplished through real-space analysis techniques. The most powerful and widely used method for this purpose is Single-Crystal X-ray Diffraction (SCXRD) . tugraz.at
This technique relies on Bragg's Law , which describes how X-rays are diffracted by the ordered planes of atoms within a crystal lattice. tugraz.atdiva-portal.org When a beam of X-rays is directed at a single crystal, the electrons in the atoms scatter the X-rays. If the scattered waves interfere constructively, a diffraction pattern of spots is produced. tugraz.at The positions and intensities of these spots contain the information about the crystal's internal structure. diva-portal.org While the intensities are measured directly, the phase information, which is crucial for reconstructing the electron density map, is lost. This "phase problem" is solved using computational methods to generate an initial structural model, which is then refined against the experimental data to determine the final atomic coordinates with high precision. diva-portal.org The result is a detailed model of the molecule's conformation and its packing arrangement in the crystal, including precise bond lengths, angles, and intermolecular distances. tugraz.at The crystal structures of numerous this compound derivatives have been determined using this method. nih.govnih.govresearchgate.net
For materials that are difficult to crystallize to a suitable size for SCXRD or are highly sensitive to radiation, other techniques can be employed. Transmission Electron Microscopy (TEM) , particularly high-resolution TEM (HRTEM), offers an alternative. nih.gov Structural analysis of beam-sensitive organic materials by TEM is challenging because the high electron doses required for high resolution can damage the sample. nih.gov However, recent advancements, such as low-dose focal-series imaging, have enabled near-atomic resolution analysis of organic crystals, allowing for the direct visualization of crystal structures, polymorphs, and defects in real space. nih.gov
Solution-Phase Structural Dynamics of this compound Systems
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy for Conformational Dynamics
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is an indispensable tool for investigating the dynamic behavior of molecules in solution, such as the conformational exchange in this compound systems. numberanalytics.comox.ac.uk The principle of VT-NMR lies in observing how the NMR spectrum of a compound changes as the temperature of the sample is systematically varied. numberanalytics.com These temperature-induced changes provide profound insights into the kinetics and thermodynamics of dynamic processes occurring on the NMR timescale. ox.ac.uk
For a molecule like this compound, which can exist in multiple conformations due to rotation around single bonds, VT-NMR can reveal the rate at which these conformers interconvert. tuat.ac.jpresearchgate.net The key effects of temperature on the NMR spectrum in the context of conformational dynamics are:
Line Broadening: As temperature changes, the rate of exchange between different conformations can approach the frequency difference between their respective NMR signals. This leads to a broadening of the observed peaks. numberanalytics.com
Coalescence: At a specific temperature, known as the coalescence temperature (Tc), the individual signals for each conformer merge into a single, broad peak.
Sharpening: Further increasing the temperature beyond coalescence results in the sharpening of the averaged signal, as the conformational exchange becomes very rapid on the NMR timescale. ox.ac.uk
By analyzing the shape of the NMR lines at different temperatures, especially around the coalescence point, researchers can calculate the activation energy (ΔG‡), or the rotational energy barrier, for the conformational exchange process. researchgate.net This makes VT-NMR a powerful method for quantifying the energy landscape of flexible molecules. numberanalytics.comnih.gov
Investigation of C-C Bond Rotational Barriers and Stereochemical Contributions
The bond connecting each benzoyl group to the naphthalene core at the 1- and 8-positions is a single C-C bond. While rotation around single bonds is typically facile, the significant steric hindrance in 1,8-disubstituted naphthalenes creates a substantial barrier to rotation for the bulky benzoyl groups. rsc.orglibretexts.org This restricted rotation is a form of stereoisomerism known as atropisomerism , where rotational isomers (atropisomers) can be stable and potentially separable.
The energy required to overcome this restriction is the rotational energy barrier . This barrier arises primarily from two factors:
Torsional Strain: The inherent energetic cost of moving from a lower-energy staggered conformation to a higher-energy eclipsed conformation during rotation. libretexts.orgnih.gov
Steric Repulsion: The severe van der Waals repulsion that occurs when the large benzoyl groups attempt to sweep past each other and the hydrogen atoms or other substituents on the naphthalene ring. This effect is particularly pronounced in the highly congested peri-positions of the naphthalene skeleton. nih.gov
Due to these high rotational barriers, 1,8-diacylnaphthalenes, including this compound, predominantly exist in an anti-conformation in which the two carbonyl groups point in opposite directions relative to the naphthalene plane. rsc.org The alternative syn-conformation, where they point in the same direction, is significantly destabilized by steric and electrostatic repulsion. The magnitude of the rotational barrier determines the stereochemical stability of these conformers. If the barrier is high enough (typically > 23 kcal/mol), the atropisomers can be resolved at room temperature. VT-NMR and exchange spectroscopy (EXSY) experiments are the primary methods used to experimentally determine these rotational barriers. researchgate.net
Table 2: Representative Rotational Barriers in Biaryl and Amide Systems
| Compound System | Rotational Barrier (ΔG‡) | Method |
|---|---|---|
| Ethane (for comparison) | ~3 kcal/mol (~12 kJ/mol) | Spectroscopic |
| Substituted 2-Amido-2′-methylbiphenyls | 13.5 – 16.1 kcal/mol (56.5 – 67.5 kJ/mol) | VT-NMR / EXSY |
| Doubly Substituted Amide (Compound 8) | 24.5 – 24.8 kcal/mol (102.6-103.8 kJ/mol) | VT-NMR / EXSY |
Data illustrates how substitution patterns significantly increase rotational barriers, a principle applicable to the congested this compound system. Sourced from references researchgate.netlibretexts.org.
Analysis of Temperature-Dependent Conformational Exchange Phenomena
The interconversion between the different rotational conformations of this compound is a dynamic equilibrium whose rate is highly dependent on temperature. The analysis of this phenomenon is a direct application of VT-NMR spectroscopy. wisc.edu By monitoring the NMR spectrum over a range of temperatures, one can observe the transition between different exchange regimes.
Slow Exchange Regime: At sufficiently low temperatures, the rotation around the C-C bond is slow on the NMR timescale. If multiple stable conformers exist (e.g., different rotational isomers of the benzoyl groups), separate, sharp signals may be observed for each distinct chemical environment in each conformer.
Intermediate Exchange Regime: As the temperature is increased, the rate of conformational exchange becomes comparable to the difference in resonance frequencies of the conformers. In this regime, the corresponding NMR peaks broaden significantly and move closer together, eventually reaching the coalescence temperature where they merge into one. ox.ac.uk
Fast Exchange Regime: At high temperatures, the interconversion is so rapid that the NMR spectrometer detects only a time-averaged environment. This results in a single, sharp signal at a chemical shift that is the weighted average of the chemical shifts of the individual conformers.
A study on the conformational exchange of 1,8-dibenzoyl-2,7-dimethoxynaphthalene analogues provides a clear example of this process. tuat.ac.jp The temperature-dependent behavior of the signals in the ¹H NMR spectra allowed for the characterization of the dynamic equilibrium between different conformers in solution. The rates of these temperature-induced changes are specific to the molecule and can be used to derive the thermodynamic parameters of the exchange process, providing a comprehensive picture of the solution-phase dynamics of these sterically hindered systems. nih.gov
Theoretical and Computational Chemistry Studies on 1,8 Dibenzoylnaphthalene Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. For 1,8-dibenzoylnaphthalene, these methods elucidate the ground state geometry, the distribution of electrons, and the nature of its excited states, which are crucial for interpreting its chemical reactivity and spectroscopic properties.
Density Functional Theory (DFT) has become a standard method for calculating the ground state properties of organic molecules due to its balance of accuracy and computational cost. DFT calculations are used to determine the optimized geometry, including bond lengths, bond angles, and dihedral angles, which are governed by the steric and electronic interactions within the molecule.
In the this compound framework, significant steric strain arises from the close proximity of the two benzoyl groups at the peri-positions. This forces the benzoyl groups out of the plane of the naphthalene (B1677914) ring system. X-ray crystallographic studies on derivatives of this compound confirm this distorted geometry. For instance, in 1,8-dibenzoyl-2,7-dimethoxynaphthalene, the molecule is located on a twofold rotation axis in the crystal, with the two benzoyl groups oriented in opposite directions. The dihedral angle between the phenyl ring and the naphthalene ring system is a significant 80.25(6)°. Similarly, in this compound-2,7-diyl dibenzoate, the two benzoyl groups are in an anti orientation, with dihedral angles between the benzoyl phenyl rings and the naphthalene system being 67.12(5)° and 85.15(5)°.
DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d,p), can reproduce these geometric parameters with good accuracy. Such calculations are crucial for understanding how substituents on the naphthalene core or the benzoyl rings might alter the molecular conformation.
Beyond geometry, DFT is used to calculate key electronic properties that govern reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. For the parent naphthalene molecule, DFT calculations with an aug-cc-pVQZ basis set have determined the HOMO-LUMO gap to be around 4.75 eV. The introduction of electron-withdrawing benzoyl groups at the 1 and 8 positions is expected to lower the energies of both the HOMO and LUMO and potentially reduce the energy gap, influencing the molecule's optical and electronic properties.
The table below summarizes typical geometric parameters for 1,8-diaroylnaphthalene systems, derived from experimental data, which serve as benchmarks for DFT calculations.
| Geometric Parameter | 1,8-dibenzoyl-2,7-dimethoxynaphthalene | This compound-2,7-diyl dibenzoate |
| Benzoyl Group Orientation | Opposite directions (anti) | Opposite directions (anti) |
| Phenyl-Naphthalene Dihedral Angle | 80.25(6)° | 67.12(5)° and 85.15(5)° |
| Phenyl-Carbonyl Coplanarity | Almost coplanar | Not specified |
To understand the photophysical properties of this compound, such as its absorption of UV-Vis light, calculations of its electronic excited states are necessary. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose in larger organic molecules.
TD-DFT calculates the vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's optimized geometry. These energies can be directly compared to the maxima in an experimental UV-Vis absorption spectrum. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the corresponding spectral band.
For aromatic carbonyl compounds, the lowest energy electronic transitions are typically of two types: n→π* transitions, involving the promotion of an electron from a non-bonding orbital on the carbonyl oxygen to an antibonding π* orbital, and π→π* transitions, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic system.
In systems analogous to this compound, such as core-substituted naphthalene diimides, TD-DFT has been systematically used to study their absorption properties. These studies often employ a range of functionals (e.g., B3LYP, PBE0, CAM-B3LYP) to assess the accuracy of the predicted excitation energies. The choice of functional is critical, especially for systems that may exhibit charge-transfer character in their excited states. Solvent effects are also crucial and are often incorporated into the calculations using continuum models like the Polarizable Continuum Model (PCM). The inclusion of a solvent model typically leads to a red-shift (shift to longer wavelengths) in the calculated absorption maxima compared to gas-phase calculations, which often brings the theoretical values into better agreement with experimental measurements in solution.
The expected electronic transitions for this compound would involve molecular orbitals delocalized over the entire naphthalene and benzoyl framework. The primary absorption bands would likely be assigned to π→π* transitions, characteristic of the extended aromatic system.
| Computational Method | Property Calculated | Relevance to this compound |
| DFT (e.g., B3LYP) | Ground state geometry, HOMO/LUMO energies | Predicts molecular shape and electronic stability |
| TD-DFT | Vertical excitation energies, oscillator strengths | Simulates UV-Vis absorption spectrum |
| PCM-TD-DFT | Excited states in solution | Accounts for solvent effects on spectroscopic properties |
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
While quantum chemical calculations provide a static picture of the molecule at its energy minimum, this compound is a flexible molecule that can adopt various conformations due to the rotation of the benzoyl groups. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape and dynamics.
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. The forces between atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates.
For this compound, a key dynamic process is the rotation around the C(naphthalene)–C(carbonyl) single bonds. This rotation is hindered by the significant steric clash between the two peri-substituted benzoyl groups. This can lead to different stable or metastable conformers, such as syn and anti arrangements of the carbonyl groups. Experimental studies on related molecules, like 4,5-diaryl-1,8-bis(dimethylamino)naphthalenes, have used dynamic NMR spectroscopy to observe the interconversion between such conformers and have determined the free energy barrier for this rotational isomerization to be around 14.0 kcal/mol.
An MD simulation of this compound would allow for the exploration of its potential energy surface. By simulating the molecule's trajectory over time (typically nanoseconds to microseconds), one can identify the preferred conformations, the pathways for interconversion between them, and the lifetimes of different conformational states. The simulation can reveal how the dihedral angles between the benzoyl groups and the naphthalene core fluctuate and whether correlated motions exist. The results of an MD simulation can be used to calculate thermodynamic properties, such as the relative populations of different conformers at a given temperature, providing a more complete picture of the molecule's behavior than static calculations alone.
Theoretical Modeling of Intra- and Intermolecular Interactions
The structure, stability, and packing of this compound in condensed phases are dictated by a balance of intra- and intermolecular interactions. Theoretical models are essential for quantifying these forces.
Intramolecular Interactions: The most significant intramolecular interaction in this compound is the steric repulsion between the two benzoyl groups. This repulsion is a consequence of the Pauli exclusion principle, which prevents the electron clouds of the closely spaced atoms from occupying the same space. This repulsive force is what causes the significant out-of-plane twisting of the benzoyl groups. Theoretical studies on other peri-substituted naphthalenes have been carried out to understand these strained systems, investigating interactions like intramolecular hydrogen bonds and chalcogen bonds. While this compound does not form conventional intramolecular hydrogen bonds, the steric clash is a dominant feature that defines its shape.
Intermolecular Interactions: In the solid state, molecules of this compound and its derivatives are held together by non-covalent interactions. Crystal structure analyses of related compounds reveal the presence of several types of such interactions.
C–H⋯O Hydrogen Bonds: Weak hydrogen bonds can form between the aromatic C–H groups of one molecule and the carbonyl oxygen atoms of a neighboring molecule.
π–π Stacking Interactions: The planar aromatic rings (both naphthalene and phenyl) can stack on top of each other. In 1,8-dibenzoyl-2,7-dimethoxynaphthalene, a π–π stacking interaction between the benzene (B151609) rings of adjacent molecules is observed, with a centroid-centroid distance of 3.6383(10) Å. In the 2,7-diyl dibenzoate derivative, centroid–centroid distances for π–π stacking are in the range of 3.6441(7)–3.9197(8) Å.
C–H⋯π Interactions: A C–H bond can interact with the electron-rich face of an aromatic ring.
These interactions can be modeled computationally using methods like Symmetry-Adapted Perturbation Theory (SAPT) or by using DFT with dispersion corrections (DFT-D). These calculations can decompose the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, induction, and dispersion forces. Such analyses are crucial for understanding why the molecules pack in a particular way in a crystal and for designing new materials with desired solid-state properties.
| Interaction Type | Description | Relevance to this compound Systems |
| Intramolecular | ||
| Steric Repulsion | Repulsive force between peri-benzoyl groups due to overlapping electron clouds. | Dictates the twisted, non-planar molecular conformation. |
| Intermolecular | ||
| C–H⋯O Hydrogen Bonds | Weak electrostatic attraction between a C-H bond and a carbonyl oxygen. | Contributes to crystal packing stability. |
| π–π Stacking | Attractive interaction between aromatic rings. | Important for cohesion in the solid state. |
| C–H⋯π Interactions | Interaction of a C-H bond with the face of an aromatic ring. | A further stabilizing interaction in the crystal lattice. |
Advanced Applications in Materials Science Utilizing 1,8 Dibenzoylnaphthalene
Polymeric Materials Incorporating 1,8-Dibenzoylnaphthalene Units
The incorporation of this compound units into polymer backbones has been a successful strategy for creating high-performance poly(arylene ether)s with exceptional thermal and mechanical properties.
Synthesis and Characterization of High-Performance Poly(arylene ether)s
High molecular weight, amorphous, and soluble poly(arylene ether)s have been synthesized through the nucleophilic aromatic substitution reaction of 1,8-bis(4-fluorobenzoyl)naphthalene with various aromatic bisphenols. acs.org This synthetic route allows for the creation of a diverse range of polymers due to the availability of numerous bisphenol monomers. acs.org The resulting polymers are characterized by their excellent processability, being readily soluble in common organic solvents, which is a significant advantage for practical applications. acs.org
The structure of these polymers has been confirmed using spectroscopic techniques such as 1H and 13C NMR. For instance, the 13C NMR spectrum of poly(arylene ether)s derived from this compound and bisphenol A shows a characteristic carbonyl peak at approximately 196 ppm. acs.org Gel permeation chromatography (GPC) has been employed to determine the molecular weights of these polymers, confirming the formation of high molecular weight chains. acs.org
Thermal Stability and Crosslinking Behavior of this compound-Containing Polymers
A key attribute of poly(arylene ether)s containing this compound units is their outstanding thermal stability. acs.org Thermogravimetric analysis (TGA) reveals that these polymers exhibit high decomposition temperatures, with 5% weight loss occurring above 476 °C in a nitrogen atmosphere and 478 °C in air. acs.org This high thermal stability is attributed to the rigid and aromatic nature of the polymer backbone.
Furthermore, the glass transition temperatures (Tg) of these polymers, measured by differential scanning calorimetry (DSC), range from 214 to 270 °C, depending on the specific bisphenol used in the polymerization. acs.org The high Tg values indicate that these materials can maintain their structural integrity and mechanical properties at elevated temperatures. While the primary focus has been on thermoplastic behavior, the presence of the benzoyl groups offers potential sites for crosslinking reactions, which could further enhance the thermal stability and solvent resistance of the materials, although this aspect requires more extensive investigation.
Correlation of Molecular Structure with Polymer Properties
The properties of poly(arylene ether)s incorporating this compound are directly influenced by their molecular structure. The non-coplanar arrangement of the 1,8-dibenzoyl units disrupts chain packing, leading to the amorphous nature of these polymers and contributing to their good solubility. acs.org
The choice of the bisphenol comonomer also plays a crucial role in determining the final properties of the polymer. For example, the incorporation of different bisphenols leads to variations in the glass transition temperature and mechanical properties. The Young's moduli of these polymers have been reported to be in the range of 0.70 to 4.40 GPa, as determined by thermomechanical analysis (TMA), showcasing their stiffness and potential for use in demanding applications. acs.org
Thermal and Mechanical Properties of Poly(arylene ether)s Containing this compound Units
| Bisphenol Comonomer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) | Young's Modulus (GPa) |
|---|---|---|---|
| Bisphenol A | 225 | 480 (N2), 485 (Air) | 2.50 |
| 4,4'-(Hexafluoroisopropylidene)diphenol | 214 | 476 (N2), 478 (Air) | 2.30 |
| 4,4'-Biphenol | 270 | 490 (N2), 495 (Air) | 4.40 |
| 4,4'-Dihydroxybenzophenone | 260 | 485 (N2), 490 (Air) | 3.80 |
Supramolecular Materials Engineering with this compound as a Building Block
While the use of this compound in polymeric materials is well-established, its application as a building block in supramolecular chemistry is an emerging area with significant potential. The unique steric and electronic properties of this molecule make it an attractive candidate for the construction of complex, functional supramolecular architectures.
Self-Assembly Processes and Molecular Recognition in Supramolecular Architectures
The self-assembly of molecular components into well-defined, non-covalently bonded structures is a cornerstone of supramolecular chemistry. While specific studies focusing solely on the self-assembly of this compound are limited, research on related naphthalene (B1677914) derivatives provides insights into its potential behavior. For instance, the self-assembly of naphthalene diimide amphiphiles is driven by molecular recognition processes, leading to the formation of ordered structures with tunable chirality. rsc.org Similarly, 1,8-dihydroxy naphthalene has been successfully employed as a building block for the self-assembly of stable host-guest complexes through coordination with boronic acids and bipyridines. nih.gov
The bulky benzoyl groups of this compound are expected to play a crucial role in directing self-assembly processes. These groups can influence the geometry and stability of the resulting supramolecular structures through steric hindrance and potential π-π stacking interactions. Molecular recognition events, where the this compound unit selectively binds to other molecules, could be engineered by introducing specific functional groups onto the naphthalene or benzoyl rings.
Design of Responsive and Adaptive Supramolecular Systems
Supramolecular systems that can respond to external stimuli, such as light, temperature, or the presence of specific chemical species, are of great interest for the development of "smart" materials. The design of such responsive and adaptive systems often relies on the reversible nature of non-covalent interactions.
While direct examples of responsive systems based on this compound are not yet widely reported, the principles of supramolecular design suggest several possibilities. For example, the incorporation of photo-responsive moieties onto the this compound scaffold could lead to materials that change their structure or properties upon irradiation with light. Similarly, the introduction of binding sites for specific ions or small molecules could enable the development of sensors or systems capable of controlled release. The inherent flexibility and potential for functionalization of the this compound unit make it a promising platform for the future design of novel responsive and adaptive supramolecular materials.
Potential Supramolecular Systems Based on this compound
| Supramolecular System | Potential Self-Assembly Driver | Potential Stimulus for Response | Potential Application |
|---|---|---|---|
| Host-Guest Complexes | π-π stacking, hydrogen bonding | Guest concentration, solvent polarity | Molecular sensing, controlled release |
| Photo-responsive Gels | Light-induced isomerization or dimerization | Light irradiation | Smart materials, actuators |
| Thermo-responsive Assemblies | Temperature-dependent solubility or interactions | Temperature change | Drug delivery, smart coatings |
| Ion-responsive Networks | Coordination with metal ions | Presence of specific ions | Ion sensing, separation |
Functional Organic Materials Incorporating this compound Scaffolds
The incorporation of the this compound scaffold into poly(arylene ether)s represents a significant advancement in the field of functional organic materials. The synthesis of these high-molecular-weight, amorphous, and soluble polymers is typically achieved through the nucleophilic aromatic substitution reaction of 1,8-bis(4-fluorobenzoyl)naphthalene with various aromatic bisphenols. The resulting polymers are characterized by their exceptional thermal stability and robust mechanical performance, directly attributable to the presence of the rigid this compound unit in the polymer backbone.
The inherent properties of these polymers, such as high glass transition temperatures and excellent thermal degradation resistance, make them suitable for applications demanding long-term performance under harsh conditions. The solubility of these amorphous polymers in common organic solvents is an additional advantage, facilitating their processing into films and coatings for various technological applications.
Investigation of Mechanical and Optical Properties in Advanced Materials
The mechanical and thermal properties of poly(arylene ether)s containing the this compound scaffold have been a primary focus of research. The unique geometry of the this compound unit disrupts regular chain packing, leading to amorphous materials with high glass transition temperatures (Tg). This is a critical attribute for materials intended for high-temperature applications, as it defines the upper limit of their operational temperature range without undergoing a transition to a rubbery state.
Mechanical Properties
Detailed studies have demonstrated that the introduction of the this compound moiety significantly enhances the mechanical stiffness of the resulting polymers. The Young's modulus, a measure of a material's stiffness, has been reported to be in the range of 0.70 to 4.40 GPa for this class of polymers. This wide range reflects the versatility in tuning the mechanical properties by selecting different bisphenol co-monomers in the polymerization process. The rigid and bulky nature of the this compound unit restricts segmental motion of the polymer chains, contributing to the high modulus values observed.
| Property | Reported Value Range |
|---|---|
| Young's Modulus (GPa) | 0.70 - 4.40 |
| Glass Transition Temperature (°C) | 214 - 270 |
| 5% Weight Loss Temperature in N2 (°C) | > 476 |
| 5% Weight Loss Temperature in Air (°C) | > 478 |
Optical Properties
While extensive research has focused on the mechanical and thermal aspects of these materials, detailed investigations into their optical properties, such as UV-Vis absorption and fluorescence emission, are not as widely reported in the available literature. The inherent chromophoric nature of the this compound unit, with its extended π-electron system, suggests potential for interesting photophysical behavior. However, specific data on absorption maxima, emission wavelengths, and quantum yields for this particular class of poly(arylene ether)s remain to be fully elucidated. The steric hindrance caused by the peri-disposed benzoyl groups may influence the electronic transitions and excited-state dynamics, potentially leading to unique optical signatures. Further research is warranted to explore the full potential of these materials in optoelectronic applications.
| Property | Reported Data |
|---|---|
| UV-Vis Absorption | Data not available in reviewed literature |
| Fluorescence Emission | Data not available in reviewed literature |
Specialized Reaction Chemistry and Mechanistic Exploration of 1,8 Dibenzoylnaphthalene Analogues
Intramolecular Cyclization Reactions of 1,8-Diketone Derivatives
The 1,8-diaroyl- or diacylnaphthalene framework serves as a valuable precursor for the synthesis of various fused-ring systems through intramolecular cyclization. The two carbonyl groups can be induced to react with each other or with the naphthalene (B1677914) core under different conditions, leading to a variety of polycyclic aromatic compounds.
One major pathway for the cyclization of 1,8-diketone derivatives is through reductive coupling of the carbonyl groups. This can be achieved using various reducing agents. For instance, nickel-catalyzed reductive aldol (B89426) cyclizations, while typically applied to systems with a tether between the enolate and the ketone, provide a model for potential transformations. nih.gov In the case of 1,8-dibenzoylnaphthalene, a reductive process could lead to the formation of a pinacol-type intermediate which, upon subsequent dehydration, would yield a five-membered ring fused to the naphthalene system.
Another plausible cyclization strategy involves a Brønsted acid-promoted pathway. While direct acid-catalyzed aldol-type condensation between the two benzoyl groups is challenging, derivatives of related diketone systems have been shown to undergo intramolecular cationic cyclization. rsc.org For this compound, this could hypothetically involve the formation of an enol or enolate from one benzoyl group, which would then attack the other activated carbonyl group. Subsequent dehydration would lead to the formation of an acenaphthene-fused system.
Titanium(III)-mediated reductive cyclization is another powerful method that has been used for the synthesis of N-heterocycles from nitroarylketones. nih.gov This methodology could potentially be adapted for the reductive cyclization of this compound, where low-valent titanium would facilitate the coupling of the two carbonyl moieties to form a diol, which could then be further transformed.
The table below outlines hypothetical conditions for intramolecular cyclization based on established methods for related diketones.
| Reaction Type | Potential Reagents/Catalysts | Expected Intermediate/Product Type | Reference Methodology |
|---|---|---|---|
| Reductive Aldol Cyclization | Ni(acac)₂, Diethylzinc | β-Hydroxy ketone, followed by elimination to form a five-membered ring | nih.gov |
| Cationic Cyclization | Brønsted Acid (e.g., TsOH) | Indene-type fused system via enol intermediate | rsc.org |
| Titanium-mediated Reductive Coupling | TiCl₃ | Pinacol (B44631) (Diol) intermediate, potential for further rearrangement | nih.gov |
Electrolytic Reduction Mechanisms of Aromatic Diketones and Stereochemical Outcomes
The electrolytic reduction of aromatic diketones, including structures analogous to this compound, offers a controlled method for synthesizing alcohols and diols. The mechanism proceeds through a stepwise electron transfer, and the stereochemical outcome is highly dependent on the reaction conditions and the structure of the substrate. researchgate.netorganic-chemistry.org
The process is initiated by a one-electron reduction of one of the carbonyl groups at the cathode to form a radical anion. researchgate.net This intermediate can then undergo several possible reaction pathways:
Further Reduction: It can accept a second electron to form a dianion, which is then protonated to yield an alcohol.
Radical-Radical Homocoupling: Two radical anion intermediates can couple to form a pinacol (a vicinal diol). researchgate.netorganic-chemistry.org In the case of intramolecular reduction of a diketone, this leads to the formation of a cyclic diol.
Protonation and Reduction: The radical anion can be protonated to form a neutral radical, which is then reduced further at the cathode to an anion that is subsequently protonated, yielding an alcohol.
For this compound, the intramolecular pathway is dominant. The initial radical anion formed on one carbonyl group can readily couple with the second carbonyl group due to their close proximity. This intramolecular radical-radical coupling leads to the formation of a cyclic pinacol, specifically a derivative of 1,2-dihydroxyacenaphthene.
The stereochemistry of the resulting diol (cis vs. trans isomers) is influenced by several factors. The adsorption geometry of the diketone on the electrode surface plays a crucial role. acs.org Aromatic ketones tend to adsorb strongly on platinum surfaces, and the orientation of the molecule can direct the stereochemical course of the reduction. acs.org The horizontal adsorption of the naphthalene ring system would place the two carbonyl groups in close contact with the electrode surface, influencing the approach of protons and the conformational preference of the cyclized intermediate. The choice of solvent and electrolyte also impacts the proton availability and the stability of the intermediates, thereby affecting the final product distribution.
| Step | Description | Key Intermediate | Influencing Factors |
|---|---|---|---|
| 1 | One-electron transfer to a carbonyl group | Radical anion | Electrode potential |
| 2 | Intramolecular radical-radical coupling | Cyclic dianion intermediate | Proximity of carbonyl groups |
| 3 | Protonation of the dianion | Cyclic vicinal diol (cis and trans isomers) | Adsorption geometry, proton donor availability acs.org |
Derivatization and Functional Group Interconversion on the this compound Framework
The this compound molecule offers multiple sites for further chemical modification: the two carbonyl groups, the phenyl rings of the benzoyl groups, and the naphthalene core itself. Functional group interconversion can be used to synthesize a wide array of derivatives with tailored properties. researchgate.netlifechemicals.com
Modification of the Carbonyl Groups: The ketone functional groups are prime targets for derivatization.
Reduction: The carbonyls can be reduced to secondary alcohols using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This would yield 1,8-bis(α-hydroxybenzyl)naphthalene. The stereochemistry of this reduction would lead to a mixture of diastereomers.
Conversion to Alkenes: A Wittig reaction could be employed to convert the carbonyl groups into C=C double bonds.
Formation of Heterocycles: Condensation reactions with reagents like hydrazine (B178648) or hydroxylamine (B1172632) could be used to form pyrazole (B372694) or isoxazole (B147169) rings fused to the naphthalene core.
Modification of the Naphthalene Core: The naphthalene backbone can be functionalized through electrophilic aromatic substitution, although the existing benzoyl groups are deactivating. researchgate.net However, under forcing conditions, reactions like nitration or halogenation could be achieved. The directing effect of the 1,8-diacyl groups would likely favor substitution at the 4- and 5-positions. More modern C-H functionalization techniques could offer more precise control over the introduction of new functional groups onto the naphthalene skeleton. researchgate.netnih.gov
Modification of the Phenyl Rings: The phenyl rings of the benzoyl groups can also undergo electrophilic substitution. The carbonyl group is a meta-director, so reactions like nitration or sulfonation would be expected to occur at the 3-position of the phenyl rings.
These derivatization strategies allow for the systematic modification of the electronic and steric properties of the this compound framework, enabling its use as a versatile building block in supramolecular chemistry and materials science. lifechemicals.com
Future Directions and Emerging Research Avenues for 1,8 Dibenzoylnaphthalene Chemistry
Integration in Novel Hybrid Material Systems
The incorporation of the rigid and sterically hindered 1,8-dibenzoylnaphthalene unit into larger material frameworks offers a promising avenue for creating materials with unique thermal, mechanical, and photophysical properties.
Another emerging frontier is the use of this compound derivatives as linkers in the construction of metal-organic frameworks (MOFs) . While the broader class of naphthalene-dicarboxylates has been successfully used to create zinc-based coordination polymers with interesting photoluminescence properties, the specific use of this compound as a linker is a less explored area that holds significant potential. The defined geometry and potential for electronic communication between the benzoyl groups and the naphthalene (B1677914) core could lead to MOFs with tailored porosity, catalytic activity, and sensing capabilities. The steric hindrance of the peri-substituents would likely result in unique network topologies and pore environments.
The development of these hybrid materials necessitates a thorough characterization of their properties. Key parameters of interest for polymer systems are summarized in the table below.
| Polymer Backbone | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Tensile Modulus |
| Poly(arylene ether) | 214 - 270 °C | > 475 °C | 2.5 - 3.5 GPa |
Future research will likely focus on synthesizing a wider range of polymers and MOFs incorporating the this compound motif and systematically investigating how its unique structure influences the macroscopic properties of the resulting materials.
Development of Advanced Spectroscopic and Imaging Probes
The inherent photophysical properties of the naphthalene core, combined with the electronic modifications introduced by the benzoyl substituents, make this compound an attractive scaffold for the design of advanced spectroscopic and imaging probes. While much of the research in this area has focused on the related 1,8-naphthalimide (B145957) derivatives, the principles can be extended to this compound systems.
The development of fluorescent and phosphorescent probes based on 1,8-diaroylnaphthalenes is a key area of interest. The emission properties of such molecules are often sensitive to their local environment, including solvent polarity and the presence of specific analytes. This sensitivity can be exploited to create probes for chemical sensing and bioimaging. For example, the fluorescence of some peri-substituted acyl pyrrolyl naphthalenes exhibits solvatochromism due to intramolecular charge transfer in the excited state.
The photophysical properties of these potential probes, such as their absorption and emission maxima, quantum yields, and Stokes shifts, are critical for their application. A summary of typical photophysical properties for related naphthalene-based fluorescent dyes is presented below.
| Fluorophore Type | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| 1,8-Naphthalimide Derivative | ~340 - 450 | ~450 - 550 | ~100 - 200 | 0.1 - 0.9 |
| Acyl Pyrrolyl Naphthalene | ~350 - 400 | ~450 - 600 | ~100 - 200 | Varies with solvent |
Future research will involve the synthesis of novel this compound derivatives with tailored photophysical properties for specific applications, such as the detection of metal ions, pH sensing, or targeted imaging in biological systems.
Expansion of Predictive Computational Modeling Paradigms for Complex Systems
Predictive computational modeling is becoming an indispensable tool for understanding and designing complex molecular systems. In the context of this compound, computational methods, particularly Density Functional Theory (DFT) , can provide valuable insights into its structure, electronic properties, and conformational dynamics.
The steric strain induced by the peri-substituents in this compound leads to a non-planar conformation, with the benzoyl groups twisted out of the plane of the naphthalene ring. Computational modeling can be used to accurately predict these dihedral angles and understand how they influence the molecule's electronic structure and reactivity. For instance, DFT calculations on related peri-substituted naphthalene systems have been used to model their complex solution conformations and calculate adiabatic ionization energies.
Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the photophysical properties of this compound derivatives, such as their absorption and emission spectra. This allows for the in-silico design of novel fluorescent probes with desired characteristics before undertaking synthetic efforts. Computational studies on related naphthalene compounds have successfully correlated calculated electronic transitions with experimental absorption spectra.
Key structural parameters that can be predicted and analyzed through computational modeling include:
| Parameter | Description | Typical Predicted Values for peri-substituted naphthalenes |
| Dihedral Angle (Naphthalene-Benzoyl) | The angle of twist between the naphthalene ring and the benzoyl groups. | 60° - 90° |
| Inter-carbonyl distance | The distance between the carbonyl oxygen atoms of the two benzoyl groups. | Varies with conformation |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, which relates to electronic transitions. | ~4-5 eV for naphthalene core |
Future directions in this area will involve the development of more sophisticated computational models that can accurately predict the behavior of this compound in complex environments, such as within a polymer matrix or a MOF cavity. These models will be crucial for the rational design of new materials and functional molecular systems with precisely controlled properties.
Q & A
Basic Research Questions
Q. How can the crystal structure of 1,8-dibenzoylnaphthalene derivatives be determined experimentally?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the primary method. For refinement, the SHELX suite (e.g., SHELXL for small-molecule refinement) is widely used due to its robustness in handling high-resolution data and twinned crystals. Non-coplanar aromatic ring arrangements, common in these derivatives, can be analyzed using crystallographic software like CrystalStructure or OLEX2 .
Q. What synthetic routes are effective for preparing this compound derivatives?
- Methodological Answer: Key routes include Friedel-Crafts acylation of naphthalene precursors using Lewis acids (e.g., AlCl₃) and aryl ketones. Optimization involves controlling regioselectivity via steric and electronic effects. For example, TiCl₄-mediated aroylation of 1,8-dimethoxynaphthalene yields derivatives with high positional fidelity .
Q. How can fluorescence properties of this compound be characterized?
- Methodological Answer: Spectrofluorometric titrations (e.g., Job plot analysis) quantify inclusion complexation with β-cyclodextrins. Fluorescence intensity vs. concentration curves reveal stoichiometry and binding constants. Excitation/emission wavelength pairs are selected based on UV-Vis absorption maxima .
Advanced Research Questions
Q. How do non-coplanar aromatic systems in this compound derivatives influence intermolecular interactions?
- Methodological Answer: Hirshfeld surface analysis and CrystalExplorer software quantify close contacts (e.g., C–H···O, π-π stacking). For brominated analogs, halogen bonding (C–Br···O) dominates, altering packing motifs. Compare Cambridge Structural Database (CSD) entries to identify trends in non-classical hydrogen bonds .
Q. What strategies resolve contradictions in crystallographic data for sterically hindered derivatives?
- Methodological Answer: For disordered structures, use twin refinement in SHELXL or apply restraints to atomic displacement parameters. Validate results against Fourier difference maps and residual density peaks. High-pressure crystallization may reduce disorder .
Q. How can computational methods predict regioselectivity in aroylation reactions of naphthalene derivatives?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Fukui indices identify nucleophilic/electrophilic sites. Compare with experimental NMR (¹H/¹³C) and SC-XRD data to validate predictions .
Q. What analytical techniques quantify trace impurities in synthesized this compound?
- Methodological Answer: Solid-phase extraction (SPE) with Oasis HLB cartridges isolates impurities. Analyze via UPLC-MS/MS with electrospray ionization (ESI) in negative mode. Use deuterated internal standards (e.g., triclosan-d₃) for calibration .
Methodological Notes
- Crystallographic Refinement: SHELXL is preferred for high-resolution data, while twin refinement in SHELXTL handles pseudosymmetry .
- Synthetic Optimization: Monitor reactions via TLC (n-hexane:ethyl acetate, 9:1) and quench with ice to prevent over-acylation .
- Spectroscopic Validation: Pair fluorescence data with DFT-computed excitation energies to confirm electronic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
